A Technical Guide to (2-Methylpyridin-3-yl)methanamine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to (2-Methylpyridin-3-yl)methanamine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Chemical Identity
Substituted pyridines are a cornerstone in the development of pharmaceuticals, owing to their presence in numerous approved drugs and their versatile chemical reactivity.[1] The pyridinemethanamine scaffold, in particular, is a key component in a variety of biologically active molecules. This guide focuses on a specific isomer, (2-Methylpyridin-3-yl)methanamine, in its dihydrochloride salt form. The dihydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its use in biological assays.
A thorough search of chemical databases did not yield a specific CAS number for (2-Methylpyridin-3-yl)methanamine dihydrochloride. However, several isomers are well-documented, and their properties provide valuable insights into the expected characteristics of the title compound.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (3-Methylpyridin-2-yl)methanamine dihydrochloride | 357288-02-9 | C₇H₁₂Cl₂N₂ | 195.09 |
| (4-Methylpyridin-3-yl)methanamine dihydrochloride | 56635-11-1 | C₇H₁₂Cl₂N₂ | 195.09 |
| (5-Methylpyridin-3-yl)methanamine dihydrochloride | 1956340-40-1 | C₇H₁₂Cl₂N₂ | 195.09 |
| 2-[(Methylamino)methyl]pyridine dihydrochloride | 100868-72-2 | C₇H₁₂Cl₂N₂ | 195.09 |
This table presents data for closely related isomers to provide a comparative context.
The chemical structure of (2-Methylpyridin-3-yl)methanamine features a pyridine ring substituted with a methyl group at the 2-position and a methanamine group at the 3-position.
Figure 1: Chemical Structure of (2-Methylpyridin-3-yl)methanamine dihydrochloride.
Physicochemical Properties
The physicochemical properties of (2-Methylpyridin-3-yl)methanamine dihydrochloride are anticipated to be similar to its isomers. It is expected to be a solid at room temperature, with good solubility in water and lower alcohols. The presence of two primary amine groups and the pyridine nitrogen allows for the formation of the dihydrochloride salt, which significantly influences its physical properties.
| Property | Predicted/Reported Value (for isomers) | Source |
| Molecular Formula | C₇H₁₂Cl₂N₂ | - |
| Molecular Weight | 195.09 g/mol | - |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not available for the title compound. Isomers have varying melting points. | - |
| Boiling Point | Not available for the salt form. The free base of related compounds boils at >200°C. | [3] |
| Solubility | Soluble in water. | [3] |
| pKa | Not available. Expected to have two pKa values corresponding to the two amine groups. | - |
Synthesis of (2-Methylpyridin-3-yl)methanamine
The synthesis of (2-Methylpyridin-3-yl)methanamine can be achieved through a multi-step process starting from commercially available 2-methylnicotinonitrile. A common and effective method involves the reduction of the nitrile group to a primary amine.
Figure 2: General synthesis workflow for (2-Methylpyridin-3-yl)methanamine dihydrochloride.
Experimental Protocol: Reduction of 2-Methylnicotinonitrile
This protocol describes a general procedure for the reduction of a cyanopyridine derivative. Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. Catalytic hydrogenation is an alternative, often milder, method.
Materials:
-
2-Methylnicotinonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/Palladium on carbon for hydrogenation
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry hydrogen gas (for hydrogenation)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether.
-
Addition of Starting Material: Dissolve 2-methylnicotinonitrile in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. Rationale: Slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, continue stirring at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution and then more water. This procedure results in a granular precipitate that is easy to filter. Self-Validation: The formation of a white, filterable precipitate indicates successful quenching.
-
Work-up: Filter the mixture and wash the precipitate thoroughly with diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Isolation of Free Base: Remove the solvent under reduced pressure to obtain the crude (2-Methylpyridin-3-yl)methanamine as an oil. Purification can be achieved by vacuum distillation or column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol. Add a stoichiometric amount (2 equivalents) of hydrochloric acid (e.g., as a solution in ether or isopropanol) with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Methylpyridin-3-yl)methanamine dihydrochloride.
Applications in Medicinal Chemistry and Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] Substituted pyridinemethanamines, like the title compound, are valuable intermediates in the synthesis of more complex molecules with therapeutic potential.
Derivatives of similar pyridinemethanamines have been investigated for various pharmacological activities, including:
-
Antimicrobial Agents: The pyridine scaffold is present in several antibacterial and antifungal drugs.[4]
-
Neurological Disorders: Certain analogs of pyridylmethanamine have been explored for their potential in treating depression and psychotic disorders.
-
Anticonvulsants: Some 2-substituted pyridine derivatives have demonstrated significant anticonvulsant properties.[5][6]
The specific substitution pattern of (2-Methylpyridin-3-yl)methanamine offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design programs.
Figure 3: A conceptual diagram illustrating the potential role of a (2-Methylpyridin-3-yl)methanamine derivative in modulating a biological pathway.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (2-Methylpyridin-3-yl)methanamine dihydrochloride is not available, the safety precautions for closely related aminopyridine derivatives should be strictly followed. These compounds are generally considered hazardous.
General Hazards of Aminopyridine Derivatives: [7]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation/Corrosion: Causes skin irritation and serious eye damage. May cause respiratory irritation.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
| Hazard Statement | Description | GHS Pictogram |
| H301/H311/H331 | Toxic if swallowed, in contact with skin, or if inhaled. | Skull and crossbones |
| H315 | Causes skin irritation. | Exclamation mark |
| H318 | Causes serious eye damage. | Corrosion |
| H335 | May cause respiratory irritation. | Exclamation mark |
| H373 | May cause damage to organs through prolonged or repeated exposure. | Health hazard |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with fine powders or aerosols, use a certified respirator.
-
Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(2-Methylpyridin-3-yl)methanamine dihydrochloride represents a promising, albeit not widely documented, chemical entity with significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive overview of its anticipated properties, a plausible synthetic route, and crucial safety information based on the available data for its isomers. As research into novel therapeutics continues, the strategic use of such versatile building blocks will undoubtedly play a pivotal role in the design and synthesis of next-generation medicines. It is recommended that researchers undertaking work with this compound perform thorough characterization to establish a definitive profile for this specific isomer.
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